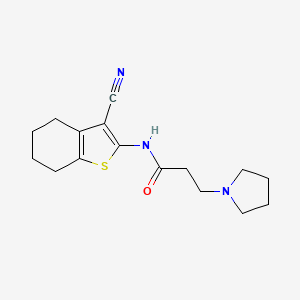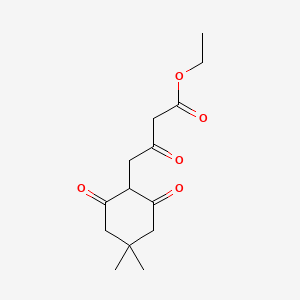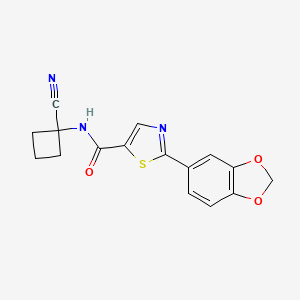![molecular formula C19H16N2O3S B2486828 2-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034271-34-4](/img/structure/B2486828.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide, also known as BPTM, is a chemical compound that has been extensively studied for its potential use in scientific research. BPTM belongs to the class of acetamide compounds and is a potent inhibitor of protein tyrosine phosphatases (PTPs).
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(2H-1,3-benzodioxol-5-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}acetamide”:
Pharmacological Research
This compound is often explored for its potential pharmacological properties. Researchers investigate its effects on various biological systems to determine its efficacy and safety as a therapeutic agent. Studies may focus on its potential as an anti-inflammatory, analgesic, or neuroprotective agent, given its structural similarity to other bioactive molecules .
Neuroscience Applications
In neuroscience, this compound is studied for its potential effects on the central nervous system. It may be evaluated for its ability to modulate neurotransmitter systems, which could make it a candidate for treating neurological disorders such as epilepsy, depression, or anxiety . Its impact on synaptic plasticity and neurogenesis is also of interest.
Cancer Research
The compound’s potential anti-cancer properties are another significant area of research. Scientists investigate its ability to inhibit the growth of cancer cells, induce apoptosis, and interfere with cancer cell signaling pathways. Its efficacy against various cancer types, including breast, lung, and colon cancer, is often explored .
Drug Development
In the field of drug development, this compound serves as a lead compound or a scaffold for the synthesis of new drugs. Researchers modify its structure to enhance its pharmacokinetic and pharmacodynamic properties, aiming to develop more effective and safer therapeutic agents . Its versatility in chemical modifications makes it a valuable starting point for medicinal chemistry.
Biochemical Studies
Biochemists study this compound to understand its interactions with biological macromolecules such as proteins, DNA, and enzymes. These studies help elucidate its mechanism of action at the molecular level, providing insights into how it exerts its biological effects . Such information is crucial for designing targeted therapies.
Toxicological Research
Toxicologists assess the safety profile of this compound by evaluating its toxicity in various biological systems. Studies focus on its potential cytotoxicity, genotoxicity, and organ-specific toxicity. Understanding its toxicological properties is essential for determining its suitability for clinical use .
Chemical Biology
In chemical biology, this compound is used as a tool to probe biological processes. Researchers use it to study cellular pathways, identify molecular targets, and understand the biological consequences of modulating specific proteins or enzymes . Its application in chemical biology helps bridge the gap between chemistry and biology.
Environmental Science
Environmental scientists may study this compound to understand its environmental fate and impact. Research includes its degradation pathways, persistence in the environment, and potential effects on ecosystems. Such studies are important for assessing the environmental risks associated with its use and disposal .
These applications highlight the diverse potential of “2-(2H-1,3-benzodioxol-5-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}acetamide” in scientific research. Each field leverages its unique properties to advance knowledge and develop new technologies or therapies.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-19(10-13-3-4-16-17(9-13)24-12-23-16)21-11-14-5-6-20-15(8-14)18-2-1-7-25-18/h1-9H,10-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZVZHSYWZSBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,6-Diketo-2-thioxo-hexahydropyrimidin-5-yl)methyleneamino]-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester](/img/structure/B2486746.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2486749.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2486752.png)


![4-(2,5-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2486757.png)
![N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide](/img/structure/B2486758.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2486760.png)
![[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanamine](/img/structure/B2486764.png)


![8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486767.png)